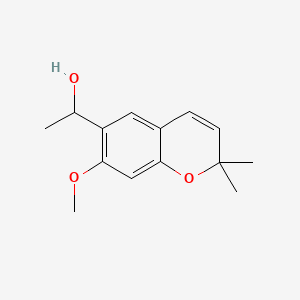
Encecalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Encecalol can be synthesized through a linear six-step process starting from resorcinol and 2-methylbut-3-en-2-ol . The synthetic route involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield this compound. The overall yield of this synthesis is approximately 15%
Chemical Reactions Analysis
Encecalol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, which leads to the formation of this compound methyl ether . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in methanolic solution, this compound degrades to this compound methyl ether with a half-life of approximately 6 hours .
Scientific Research Applications
Encecalol has been studied for its potential antiprotozoal activity. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human Trypanosomiasis, as well as Leishmania donovani and Plasmodium falciparum . its activity is relatively low compared to other compounds isolated from Ageratum conyzoides . Despite this, this compound and its derivatives continue to be of interest in the search for new treatments for neglected tropical diseases .
Mechanism of Action
The exact mechanism of action of encecalol is not fully understood. It is believed to exert its effects through interactions with specific molecular targets and pathways involved in the survival and proliferation of protozoan parasites . Further research is needed to elucidate the precise mechanisms by which this compound and its derivatives exert their biological effects.
Comparison with Similar Compounds
Encecalol is structurally related to other chromene derivatives, such as this compound angelate and encecalin . These compounds share similar synthetic routes and biological activities but differ in their stability and potency. This compound angelate, for example, is an unstable compound that rapidly degrades to this compound methyl ether in methanolic solution . Encecalin, on the other hand, has shown improved yields in synthetic processes compared to this compound
Properties
CAS No. |
88728-56-7 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol |
InChI |
InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3 |
InChI Key |
ZMQPULSGBXIVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


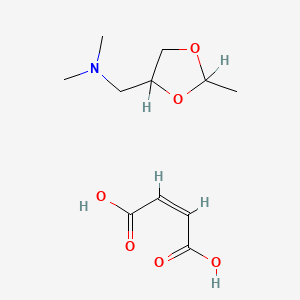
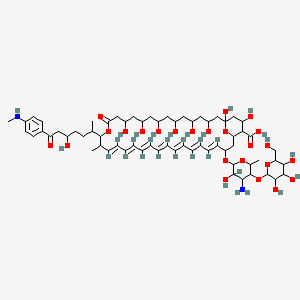
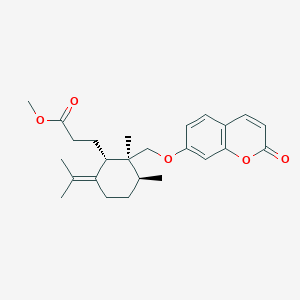
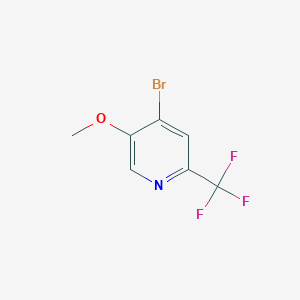
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
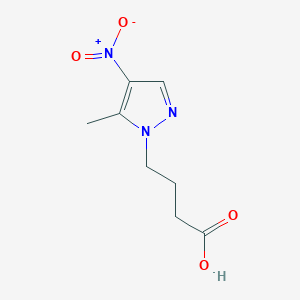
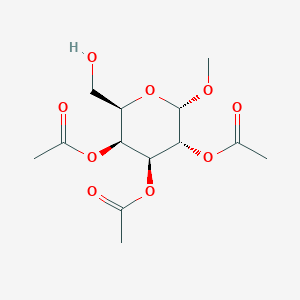
silane](/img/structure/B14142436.png)
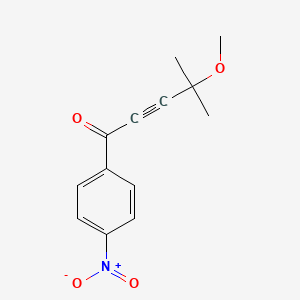
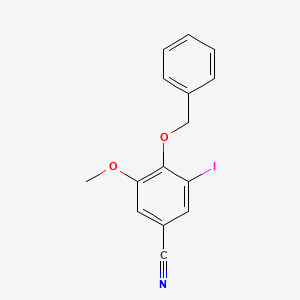
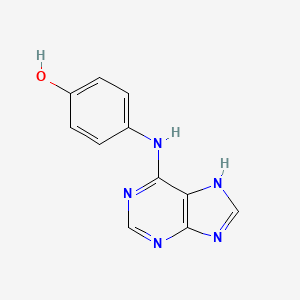

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
